molecular formula C8H12N2OS B6219724 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol CAS No. 2002838-25-5

6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

Cat. No.: B6219724
CAS No.: 2002838-25-5
M. Wt: 184.3
InChI Key:
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Description

6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2O2S It is characterized by a pyrimidine ring substituted with a methyl group at the 6-position, a hydroxyl group at the 4-position, and a 2-(methylsulfanyl)ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the 2-(methylsulfanyl)ethyl Group: This step involves the reaction of the pyrimidine derivative with 2-(methylsulfanyl)ethyl bromide under basic conditions.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the methylsulfanyl group, potentially leading to the formation of dihydropyrimidine derivatives or thiol derivatives.

    Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or carboxylates can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives, thiol derivatives

    Substitution: Ether derivatives, ester derivatives

Scientific Research Applications

6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol
  • 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol
  • 2-(methylsulfanyl)ethylpyrimidin-4-ol

Uniqueness

6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is unique due to the presence of both a hydroxyl group and a 2-(methylsulfanyl)ethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves the reaction of 2-chloro-4-methylpyrimidine with 2-(methylsulfanyl)ethanol, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-chloro-4-methylpyrimidine", "2-(methylsulfanyl)ethanol" ], "Reaction": [ "Step 1: 2-chloro-4-methylpyrimidine is reacted with 2-(methylsulfanyl)ethanol in the presence of a base such as potassium carbonate to yield the intermediate 6-methyl-2-(2-methylsulfanyl)ethylpyrimidin-4-ol.", "Step 2: The intermediate is then deprotected using a suitable reagent such as trifluoroacetic acid to yield the final product, 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol." ] }

CAS No.

2002838-25-5

Molecular Formula

C8H12N2OS

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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